molecular formula C4H13NO7S B7771576 Tris(hydroxymethyl)aminomethane sulfate

Tris(hydroxymethyl)aminomethane sulfate

Cat. No.: B7771576
M. Wt: 219.22 g/mol
InChI Key: AXRFNWFXORHARM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tris-Based Buffers in Scientific Inquiry

The widespread use of Tris-based buffers in scientific research is a direct result of the pioneering work of Norman Good and his colleagues in the 1960s. amerigoscientific.com Before their work, many laboratory experiments were hampered by the lack of stable and biologically compatible buffering agents. Good and his team sought to develop new biochemical reagents that could effectively maintain a stable pH in the physiological range without interfering with biological reactions. amerigoscientific.com

Tris, with its pKa of approximately 8.1 at 25°C, emerged as a highly effective and affordable buffer for a pH range of 7.0 to 9.0. amerigoscientific.comsigmaaldrich.com This range conveniently overlaps with the physiological pH of most living organisms, making it a cornerstone buffer in biochemistry and molecular biology laboratories. wikipedia.org The preparation of Tris buffers involves dissolving Tris base in water and adjusting the pH to the desired level with a strong acid, such as sulfuric acid, which results in the formation of Tris(hydroxymethyl)aminomethane sulfate (B86663) in situ. amerigoscientific.comsigmaaldrich.com This methodology allows researchers to create stable buffer systems tailored to specific experimental needs.

Scope and Significance of Tris(hydroxymethyl)aminomethane Sulfate in Contemporary Scientific Disciplines

The utility of Tris-based buffers, including those prepared with sulfuric acid, spans numerous scientific disciplines. Their primary function is to act as a proton reservoir, maintaining pH stability in reactions sensitive to pH fluctuations. amerigoscientific.comhbdsbio.com

In biochemistry and molecular biology, Tris buffers are indispensable. wikipedia.orghbdsbio.com They are fundamental components in buffer systems for gel electrophoresis, such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA), which are used to separate nucleic acids like DNA and RNA. wikipedia.orgsigmaaldrich.com The compound is also used in buffers for protein analysis, including enzyme assays, protein purification, and chromatography. amerigoscientific.comchemicalbook.com Research has shown that Tris can interact with and stabilize proteins in solution, which is crucial for studying their structure and function. researchgate.netrsc.org

Beyond these core areas, Tris(hydroxymethyl)aminomethane finds applications in:

Biotechnology : It is used in PCR detection buffer systems and to help dissolve and maintain the stability of biomolecules. fuchigroup.com Recent research has explored its use in linkers for novel detergents designed to solubilize and stabilize membrane proteins for structural studies. nih.gov

Analytical Chemistry : It serves as a primary standard for standardizing acid solutions and is used to maintain precise pH conditions during titrations. wikipedia.orghbdsbio.com

Materials Science : The base compound, Tris, is used as a crosslinking agent in the production of plastics and as an additive in coatings and adhesives. hbdsbio.com

Environmental Science : It can be used in water treatment and soil remediation processes by helping to adjust pH levels. hbdsbio.com

Nomenclature and Related Derivatives within Research Contexts

Tris(hydroxymethyl)aminomethane is known by several names in research and commercial contexts, including Tromethamine, THAM, Tris base, and Trizma. wikipedia.orgfuchigroup.com Its systematic IUPAC name is 2-amino-2-(hydroxymethyl)propane-1,3-diol. wikipedia.org When it reacts with sulfuric acid, it forms the salt this compound. nih.gov The component compounds are Tris(hydroxymethyl)aminomethane and Sulfuric Acid. nih.gov

In addition to the sulfate salt, the most common derivative is Tris hydrochloride (Tris-HCl), formed by titrating Tris base with hydrochloric acid. sigmaaldrich.com Tris-HCl is a fundamental component of many buffer solutions used in cell culture, electrophoresis, and chromatography. sigmaaldrich.com

The core Tris structure is also the foundation for a series of related biological buffers, often referred to as "Good's buffers." These include compounds that extend the buffering range and offer different chemical properties. Examples of these derivatives include:

TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), with a useful pH range of 7.7–9.1. researchgate.net

TAPSO (N-[tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropane sulfonic acid), effective in the pH range of 7.0–8.2. researchgate.net

TABS (N-tris[hydroxymethyl]-4-amino-butanesulfonic acid), which buffers in the pH range of 8.2–9.5. researchgate.net

These related compounds, all containing the tris(hydroxymethyl)methyl group, provide researchers with a versatile toolkit for controlling pH across a broad spectrum of experimental conditions. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula (C₄H₁₁NO₃)₂·H₂SO₄ srlchem.com
Molecular Weight 340.40 g/mol srlchem.com
CAS Number 23654-78-6 nih.gov
Appearance White crystalline powder srlchem.com
Component Compounds Tris(hydroxymethyl)aminomethane, Sulfuric Acid nih.gov

| pH (1% aqueous solution) | 4.5 - 5.1 | srlchem.com |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Synonym(s) Molecular Formula
Tris(hydroxymethyl)aminomethane Tris, THAM, Tromethamine, Trizma C₄H₁₁NO₃
This compound Tris sulfate (C₄H₁₁NO₃)₂·H₂SO₄
Sulfuric Acid H₂SO₄
Tris hydrochloride Tris-HCl, Trizma HCl C₄H₁₂ClNO₃
Hydrochloric Acid HCl
N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid TAPS C₇H₁₇NO₆S
N-[tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropane sulfonic acid TAPSO C₇H₁₇NO₇S
N-tris[hydroxymethyl]-4-amino-butanesulfonic acid TABS C₈H₁₉NO₆S
Acetic Acid C₂H₄O₂
Boric Acid H₃BO₃

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRFNWFXORHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6992-38-7
Details Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1)
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6992-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60946470
Record name Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60946470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23654-78-6
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23654-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Molecular Biological Applications of Tris Hydroxymethyl Aminomethane Sulfate

Buffer System Design and Optimization in Biological Systems

The utility of Tris(hydroxymethyl)aminomethane sulfate (B86663) in biological research stems from its properties as a reliable buffer, which can be optimized for specific experimental conditions. sigmaaldrich.com

Theoretical Framework of Buffering Capacity and pH Stability in Physiological Ranges

Tris(hydroxymethyl)aminomethane is a primary amine with a pKa of approximately 8.1 at 25°C. amerigoscientific.comresearchgate.net This property makes it an effective buffer in the pH range of 7.0 to 9.2, which encompasses the typical physiological pH of most living organisms. amerigoscientific.commedicago.sehbdsbio.com The buffering action is attributed to the amino and three hydroxymethyl groups in its structure, which can accept or donate protons to resist significant changes in pH. hbdsbio.com This ability to maintain a stable pH is crucial for experiments involving sensitive biological molecules like proteins and nucleic acids, ensuring their structural integrity and functional activity. welltchemicals.comhbdsbio.comyektatajhiz.com The effective buffering range is generally considered to be pKa ± 1. hopaxfc.combiologydiscussion.com A buffer solution containing Tris and its hydrochloride salt has been proposed as a pH standard for the physiological range of 7.3 to 7.5. researchgate.net

Considerations of Temperature Dependence on Buffer pKₐ and its Implications for Experimental Design

Table 1: Effect of Temperature on the pH of a 50 mM Tris-HCl Buffer Solution This table illustrates the significant pH shift of Tris buffers with changing temperature.

pH at 4°C pH at 25°C pH at 37°C
7.79 7.20 6.91
7.92 7.30 7.02

Data sourced from Scripps Laboratories. scrippslabs.com

Influence of Ionic Strength on Buffer Performance and Macromolecular Stability

The ionic strength of a buffer solution, which is a measure of the total concentration of ions, can influence its performance and the stability of macromolecules. hbdsbio.commdpi.com In Tris buffers, adjusting the ionic strength, often with salts like sodium chloride (NaCl), can optimize the buffering capacity, especially at the extremes of its effective pH range. amerigoscientific.comresearchgate.net Maintaining a stable ionic strength is crucial in many biochemical and molecular biology experiments as fluctuations can affect protein solubility and stability, as well as enzymatic reactions. hopaxfc.comamazonaws.com For protein studies, the total concentration of buffer and salts should ideally not exceed 0.15 M. researchgate.net However, the relationship between ionic strength and the electrophoretic mobility of ions in Tris-acetate buffers has been observed to deviate from classical theoretical predictions, suggesting complex interactions between the buffer components and the analytes. nih.gov

Mechanisms of Metal Ion Chelation by Tris(hydroxymethyl)aminomethane and its Impact on Biochemical Assays

Tris(hydroxymethyl)aminomethane can act as a chelating agent, forming complexes with various metal ions. wikipedia.orgresearchgate.net This interaction is mediated by the primary amine and the three hydroxymethyl groups in the Tris molecule, which can serve as ligands for metal ions. researchgate.netnih.gov This chelating property can significantly impact biochemical assays, particularly those involving metalloenzymes that require metal ions for their catalytic activity. patsnap.comacs.org The formation of a complex between Tris and a necessary metal cofactor can inhibit enzyme function, leading to inaccurate kinetic measurements. patsnap.comhopaxfc.com Therefore, when studying metalloenzymes, the use of Tris buffer should be carefully considered, and alternative non-chelating buffers, such as HEPES or MOPS, might be more appropriate. patsnap.comacs.orghopaxfc.com

Methodologies in Nucleic Acid Research

Tris-based buffers are a cornerstone of many fundamental procedures in molecular biology, particularly those involving the manipulation and analysis of DNA and RNA. amerigoscientific.comitwreagents.comdcfinechemicals.com

Protocols for DNA and RNA Purification and Isolation

Tris(hydroxymethyl)aminomethane sulfate buffers are integral to numerous protocols for the purification and isolation of DNA and RNA. hbdsbio.comdcfinechemicals.com During cell lysis, the first step in nucleic acid extraction, a Tris-based buffer is used to maintain a stable pH, typically around 8.0, which is crucial for preserving the integrity of the released nucleic acids. yektatajhiz.com DNA, in particular, is more stable at a slightly alkaline pH. bitesizebio.com The buffer protects the DNA from pH shifts that can occur when the cellular contents, including proteins and other molecules, are released into the solution. yektatajhiz.com

In many protocols, especially those using silica-based spin columns, Tris buffer is a key component of both the lysis/binding buffer and the final elution buffer. bitesizebio.comhawaii.edu For instance, the widely used TE buffer consists of Tris and EDTA. chemicalbook.com In this context, Tris maintains the pH, while EDTA chelates divalent cations like magnesium (Mg²⁺), which are cofactors for DNases, thereby protecting the nucleic acid from enzymatic degradation. yektatajhiz.com Finally, pure DNA or RNA is often eluted from the purification column using a low-salt Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0-9.0), which facilitates the hydration and release of the nucleic acids from the silica (B1680970) membrane. bitesizebio.comhawaii.edu Using a buffered solution like Tris for elution is often preferred over water, as water can have a slightly acidic pH which may not be optimal for long-term DNA stability. bitesizebio.com

Table 2: Common Components in Nucleic Acid Lysis Buffers This table outlines the roles of typical components in a lysis buffer used for nucleic acid extraction.

Component Function
Tris(hydroxymethyl)aminomethane Maintains stable pH (typically 8.0) to protect nucleic acid integrity. yektatajhiz.com
EDTA (Ethylenediaminetetraacetic acid) Chelates divalent cations (e.g., Mg²⁺) to inhibit DNase activity. yektatajhiz.com
Detergents (e.g., SDS) Solubilize cell membranes and denature proteins. yektatajhiz.com
Chaotropic Salts (e.g., Guanidine HCl) Denature proteins (including nucleases) and promote nucleic acid binding to silica. bitesizebio.com

Information compiled from multiple sources. yektatajhiz.combitesizebio.com

Advanced Electrophoretic Separation Techniques

Electrophoresis is a foundational technique that separates macromolecules like DNA and RNA based on their size and charge by moving them through a gel matrix with an electric field. sigmaaldrich.com Tris-based buffers are critical in this process because they maintain a stable, slightly basic pH, which ensures the phosphate (B84403) backbone of nucleic acids remains negatively charged and soluble, allowing for consistent migration towards the positive electrode (anode). bio-rad.comyoutube.com

Agarose (B213101) gel electrophoresis is the standard method for separating DNA fragments ranging from approximately 50 to 20,000 base pairs (bp). wikipedia.org The gel matrix is formed by dissolving agarose powder in an electrophoresis buffer, which also fills the electrophoresis chamber. researchgate.net this compound, as part of a Tris-sulfate buffer, serves to regulate pH and provide ions for electrical conductivity.

While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers for routine DNA agarose electrophoresis, the principles of buffering by the Tris cation apply universally. bio-rad.comvacutaineradditives.com The choice of the acidic component (acetate, borate, or sulfate) influences the buffer's ionic strength and buffering capacity. wikipedia.org For example, TAE has low buffering capacity but provides excellent resolution for larger DNA fragments, whereas TBE has higher buffering capacity and is better for separating small DNA fragments. bio-rad.com Tris-phosphate buffers, another variant, have high buffering capacity but may interfere with downstream enzymatic reactions that are sensitive to phosphate. wikipedia.org The key role of the Tris component in all these formulations is to establish and maintain a pH that protects the structural integrity of the DNA during the electrophoretic run. vacutaineradditives.com

Table 1: Comparison of Common Tris-Based Buffers for Agarose Gel Electrophoresis This table provides a comparative overview of commonly used Tris-based buffers. The properties of a Tris-Sulfate buffer would be influenced by the specific concentration and pH, but it would function on the same principles as the buffers listed below.

FeatureTris-Acetate-EDTA (TAE)Tris-Borate-EDTA (TBE)
Composition (1X) 40 mM Tris-acetate, 1 mM EDTA89 mM Tris-borate, 2 mM EDTA
Buffering Capacity LowHigh
DNA Migration Rate FastSlow
Resolution of Large DNA (>12 kb) BetterPoorer
Resolution of Small DNA (<1 kb) PoorerBetter
Enzyme Inhibition Low (Acetate is less inhibitory)High (Borate inhibits many enzymes)
Common Use Routine separation, recovery of DNA for enzymatic reactions. bio-rad.comHigh-resolution separation of small fragments, long runs. bio-rad.com

Data sourced from multiple references. bio-rad.combio-rad.com

For the separation of very small nucleic acid fragments (less than 200 bp), polyacrylamide gel electrophoresis (PAGE) is the preferred method due to the smaller and more consistent pore sizes of the polyacrylamide matrix compared to agarose. youtube.com This allows for much higher resolution, capable of distinguishing between fragments that differ by a single base pair. wikipedia.org

Tris-based buffer systems are essential for PAGE, often employed in a discontinuous format to enhance resolution. bio-rad.com This system uses a "stacking" gel with a lower pH (typically Tris-HCl, pH 6.8) layered on top of a "resolving" gel with a higher pH (typically Tris-HCl, pH 8.8). thermofisher.com When the electric current is applied, the change in pH as the nucleic acids move from the stacking to the resolving gel causes the fragments to concentrate into a very narrow band before they are separated by size in the resolving matrix. bio-rad.com While Tris-HCl is common, Tris-sulfate can also be used to establish these critical pH gradients.

Research has also explored novel gel matrices, such as poly-N-acryloyl-tris(hydroxymethyl)aminomethane (poly(NAT)) gels. These gels, which incorporate the Tris molecule directly into the polymer structure, have been shown to provide substantially improved separation of DNA fragments larger than 200 bp compared to standard polyacrylamide gels, extending the effective resolution range up to 4,000 bp. nih.gov

Standard electrophoresis techniques are unable to resolve very large DNA molecules, such as intact bacterial chromosomes, because fragments larger than about 50 kilobases (kb) migrate at a similar rate. microbenotes.com Pulsed-field gel electrophoresis (PFGE) overcomes this limitation by applying an electric field that periodically changes direction. wikipedia.org This forces large DNA molecules to reorient themselves with each pulse, and their migration rate becomes dependent on the time it takes them to change direction, allowing for the separation of DNA up to 10 megabases (Mb) in size. wikipedia.orgmdpi.com

PFGE is a cornerstone of molecular epidemiology for genotyping pathogenic organisms. microbenotes.comnih.gov The procedure requires long run times, often over 10-20 hours, making robust buffering essential. nih.gov Tris-based buffers, such as 0.5X TBE (Tris-borate-EDTA), are standard for PFGE. nih.gov The high buffering capacity of these solutions prevents pH fluctuations and maintains stable conductive conditions throughout the extended run, which is critical for achieving reproducible and high-resolution separation of large genomic DNA fragments. nih.gov

Strategies for Nucleic Acid Transfer Procedures (e.g., Southern and Northern Blotting)

Southern blotting and Northern blotting are techniques used to detect specific DNA and RNA sequences, respectively. sigmaaldrich.com The methods involve separating nucleic acid fragments by gel electrophoresis, transferring them from the gel to a solid membrane support, and then using a labeled probe to hybridize to the sequence of interest. carlroth.comslideshare.net

Tris(hydroxymethyl)aminomethane-containing buffers are utilized at several key stages of these procedures.

Electrophoresis: As detailed previously, Tris-based buffers like TAE or TBE are used for the initial separation of nucleic acids on an agarose gel. sigmaaldrich.com

Neutralization and Transfer: After electrophoresis, the gel is often treated with an alkaline solution to denature double-stranded DNA into single-stranded DNA, which is necessary for probe hybridization. carlroth.com This is followed by a wash in a neutralization buffer, which commonly consists of Tris-HCl and NaCl, to return the pH to neutral before transfer. carlroth.com The transfer buffer itself, which facilitates the movement of the nucleic acids from the gel to the membrane via capillary action, is also Tris-based, frequently a high-salt solution like 20X SSC (Saline-Sodium Citrate) or SSPE (Saline-Sodium Phosphate-EDTA), both of which are buffered with Tris. carlroth.com Maintaining pH control with Tris during these steps is crucial for the efficient binding of the negatively charged nucleic acids to the positively charged membrane. carlroth.com

Hybridization: Some hybridization buffers, which provide the optimal environment for the probe to bind to its target sequence on the membrane, also contain Tris to maintain a stable pH. nih.gov

Role in Molecular Cloning and Genetic Manipulation Systems

Molecular cloning involves the insertion of a specific DNA fragment into a vector, such as a plasmid, and its subsequent replication in a host organism, typically E. coli. Tris-based buffers are indispensable throughout this workflow, from the initial purification of plasmid DNA to its introduction into bacterial cells.

The most common method for isolating plasmid DNA from bacteria is the alkaline lysis procedure. nih.govyoutube.com This process relies on the differential ability of small, circular plasmid DNA and large, chromosomal DNA to reanneal after denaturation. Tris-containing buffers play a critical role in the initial steps.

Cell Resuspension: The bacterial cell pellet is first resuspended in an ice-cold buffer, often called Solution I, which typically contains Tris-HCl (pH ~8.0), EDTA, and glucose. youtube.com The Tris buffer provides a stable pH environment that is crucial for maintaining the integrity of the plasmid DNA before the cells are lysed. youtube.com

DNA Storage: After purification, plasmid DNA is often dissolved and stored in TE buffer, which consists of Tris and EDTA. nih.gov The Tris component buffers the solution to a slightly alkaline pH (around 8.0), preventing acid-catalyzed hydrolysis, while EDTA chelates divalent cations like Mg²⁺, which are necessary cofactors for DNA-degrading enzymes (DNases). youtube.comvacutaineradditives.com

The quality and purity of the plasmid DNA, ensured by these carefully buffered steps, are paramount for the success of subsequent applications, including bacterial transformation, where the purified plasmid is introduced into new host cells.

Enhancing DNA Transformation Efficiency in Challenging Bacterial Strains

The introduction of foreign DNA into bacteria, a process known as transformation, is a cornerstone of molecular cloning. The efficiency of this process can be limited, particularly in bacterial strains that are not inherently easy to transform. The preparation of "competent" cells, which are cells capable of taking up exogenous DNA, is a critical step that often involves chemical treatment to permeabilize the cell membrane.

Tris(hydroxymethyl)aminomethane hydrochloride (Tris-HCl) is a component used in solutions for preparing competent cells. Research investigating the effects of different chemical treatments on transformation efficiency in Escherichia coli and Agrobacterium tumefaciens has shown variable results. researchgate.net In a comparative study, while calcium chloride (CaCl2) is a standard and highly effective agent for inducing competency in E. coli, the efficiency of other chemicals, including Tris-HCl, can differ between bacterial species. researchgate.net For instance, one study reported that a 100mM Tris-HCl buffer yielded the highest transformation efficiency for Agrobacterium tumefaciens. researchgate.net This suggests that for certain bacteria, a Tris-based buffer may provide a more suitable chemical environment for destabilizing the cell membrane and facilitating DNA uptake than traditional methods optimized for E. coli. researchgate.net The effectiveness of a specific chemical treatment for enhancing transformation efficiency appears to be dependent on the unique cell membrane characteristics and electrochemical physiology of the bacterial strain . researchgate.net

Applications in Protein Science and Enzymology

In the fields of protein science and enzymology, Tris-based buffers are indispensable for a multitude of procedures, from initial protein extraction to detailed functional characterization and long-term storage.

The initial step in studying a protein is its extraction from the cellular environment and its solubilization in a buffer that maintains its native structure and function. The choice of buffer is critical, as factors like pH and ionic strength significantly influence protein solubility. bio-rad.com Tris-based buffers are frequently employed in extraction protocols due to their buffering capacity in the slightly alkaline pH range (pH 7-9), a condition under which many proteins are more soluble. bio-rad.comtudublin.ie

Different extraction strategies utilize Tris buffers. A "sequential extraction" procedure may use a Tris buffer to first remove highly soluble proteins, after which more stringent buffers containing chaotropes and detergents are used to extract less soluble proteins. researchgate.net In other protocols, Tris-HCl is a key component of the primary lysis buffer, often combined with agents like sucrose, EDTA, and DTT, to disrupt cells and solubilize the protein content. nih.gov For particularly challenging proteins, such as those embedded in membranes, Tris is often included in solubilization buffers alongside detergents. bio-rad.comcube-biotech.com The versatility of Tris allows it to be a foundational component in a wide range of extraction buffers tailored to the specific properties of the target protein and host organism. nih.govcube-biotech.com

Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction, providing insights into its function and mechanism. The maintenance of a constant pH is paramount, as pH fluctuations can alter the ionization state of the enzyme's active site and the substrate, thereby affecting activity. numberanalytics.com Tris buffers are commonly used for this purpose in a variety of enzyme assays. numberanalytics.compatsnap.com

While buffers are intended to be inert components that only control pH, the specific chemical identity of the buffer can have a direct impact on enzyme kinetics. numberanalytics.comnih.gov Comparative studies have demonstrated that the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), can vary significantly when measured in different buffers, even at the same pH. nih.gov

For example, a study on metalloenzymes revealed that a Mn²⁺-dependent dioxygenase (BLC23O) and an Fe³⁺-dependent dioxygenase (Ro1,2-CTD) exhibited different kinetic parameters in Tris-HCl, HEPES, and sodium phosphate buffers. nih.gov For the Ro1,2-CTD enzyme, the Kₘ was highest in Tris-HCl (6.93 µM) compared to HEPES (1.80 µM) and sodium phosphate (3.64 µM), indicating lower substrate affinity in the Tris buffer. nih.gov However, the enzyme showed the highest turnover rate (k꜀ₐₜ) in Tris-HCl (1.14 s⁻¹), resulting in greater specific activity at high substrate concentrations. nih.gov In contrast, the activity of a non-metalloenzyme, trypsin, was found to be largely independent of the buffer used, with comparable Kₘ and k꜀ₐₜ values across all three buffers. nih.govacs.org

Another study comparing the effect of Tris, Glycine, and Tricine buffers on alkaline phosphatase activity found that both Vₘₐₓ and Kₘ were highest in the Tris buffer at all pH values tested (8.6, 8.85, and 9.1). These findings underscore the importance of selecting and reporting the buffer identity in enzyme kinetic studies, as the buffer itself can be an active participant in the reaction dynamics. nih.gov

Table 1: Influence of Buffer Identity on the Kinetic Parameters of Various Enzymes This table presents kinetic data from comparative studies, showcasing how Tris buffer can affect enzyme performance relative to other common biological buffers.

EnzymeBufferKₘk꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ)Source
Ro1,2-CTD (Fe³⁺-dependent)HEPES1.80 µM0.640.36 µM⁻¹s⁻¹ nih.gov
Tris-HCl6.93 µM1.140.17 µM⁻¹s⁻¹
Na-phosphate3.64 µM1.010.28 µM⁻¹s⁻¹
Trypsin (non-metalloenzyme)HEPES3.14 mM1.510.48 mM⁻¹s⁻¹ nih.govacs.org
Tris-HCl3.07 mM1.470.48 mM⁻¹s⁻¹
Na-Phosphate2.91 mM1.530.52 mM⁻¹s⁻¹
Alkaline Phosphatase (at pH 9.1)Glycine0.14 mM0.0012 AU/minN/A
Tricine0.58 mM0.0028 AU/minN/A
Tris0.89 mM0.0035 AU/minN/A

Tris is known to inhibit a number of enzymes and should be used with caution in protein studies. wikipedia.org The inhibitory effects can arise from several mechanisms. One prominent mechanism is the chelation of metal ions that are essential for the activity of metalloenzymes. wikipedia.orgacs.org The Tris molecule can complex with divalent cations, potentially stripping them from the enzyme's active site and reducing or eliminating catalytic activity. nih.govacs.org

A more specific inhibitory mechanism has been observed with enzymes that have aldehydes as substrates, such as yeast alcohol dehydrogenase. nih.gov In this case, the primary amine group of the Tris molecule reacts with the aldehyde substrate to form a Schiff base. nih.gov Research has shown that it is this Tris-aldehyde Schiff base, rather than the Tris molecule itself, that acts as a competitive inhibitor with respect to the cofactor NADH. nih.gov This highlights a direct chemical interaction between the buffer component and a substrate, leading to enzyme inhibition.

Maintaining the stability and activity of purified proteins over time is crucial for research. The storage buffer is a key determinant of a protein's shelf-life. For short-term storage, typically from a few days to a few weeks, many proteins can be stored at 4°C in simple buffers, with Tris and phosphate buffers being common choices. westbioscience.comthermofisher.com

For long-term storage, proteins are often frozen at -20°C or -80°C. westbioscience.com To prevent damage from ice crystal formation during freezing and thawing, cryoprotectants like glycerol (B35011) are often added to the storage buffer, which frequently has a Tris base. westbioscience.comthermofisher.comresearchgate.net The choice of buffer can impact the stability of the protein in storage. researchgate.net The stability of the Tris buffer solution itself is also a factor; properly prepared and sterile Tris buffers can be stored for several months to a year at 4°C without significant changes in pH or quality. hbynm.com Furthermore, novel detergents incorporating Tris linkers have been developed that show superior performance in stabilizing membrane proteins in solution compared to conventional detergents. nih.gov

Utility in Immunological Assays, including ELISA and Western Blotting Procedures

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a fundamental buffering agent in numerous biochemical and molecular biological applications, including immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. sigmaaldrich.comwikipedia.org The sulfate salt of Tris, formed by adjusting the pH of a Tris base solution with sulfuric acid, provides a stable pH environment crucial for the integrity and function of the biomolecules involved in these sensitive detection methods. sigmaaldrich.com The effective buffering range of Tris, typically between pH 7 and 9, aligns with the physiological pH required for many biological reactions, making it an ideal component for buffers used in these assays. hbdsbio.comitwreagents.comhbdsbio.com

In both ELISA and Western Blotting, maintaining a consistent pH is critical to prevent the denaturation of antigens and antibodies, which could lead to a loss of binding affinity and inaccurate results. hbdsbio.comhbdsbio.com Tris-based buffers, such as Tris-Buffered Saline (TBS), are widely employed for various steps in these procedures. sigmaaldrich.com These buffers are used as diluents for antibodies, as wash solutions to remove non-specific binding, and as a component of the blocking buffer which prevents the non-specific attachment of antibodies to the assay surface. sigmaaldrich.comthermofisher.com

The choice of blocking buffer is a critical step for improving the signal-to-noise ratio in these assays. thermofisher.com While various protein-based agents like non-fat milk or bovine serum albumin (BSA) are used, they are typically dissolved in a Tris-based buffer. thermofisher.com For certain applications, particularly those involving alkaline phosphatase (AP) conjugates, Tris-buffered saline (TBS) is preferred over phosphate-buffered saline (PBS) because phosphate can interfere with the enzyme's activity. thermofisher.com

The preparation of these buffers involves dissolving Tris base in water and titrating to the desired pH, for which sulfuric acid can be utilized, resulting in a Tris-sulfate buffer system. sigmaaldrich.com This ensures that each step of the immunoassay, from initial protein binding to the final detection, occurs under stable and optimized pH conditions, contributing to the reliability and sensitivity of the results. serva.deresearchgate.net

Table 1: Role of Tris-Sulfate Buffers in Immunological Assays

Assay StepFunction of Tris-Sulfate BufferRationale
Blocking Component of the blocking solutionMaintains pH to ensure blocking agents effectively coat the surface, preventing non-specific antibody binding. thermofisher.com
Antibody Dilution Diluent for primary and secondary antibodiesPreserves the native conformation and binding activity of antibodies by maintaining a stable physiological pH. hbdsbio.comhbdsbio.com
Washing Wash solution between incubation stepsRemoves unbound antibodies and other reagents without disrupting the specific antigen-antibody complexes, reducing background noise. sigmaaldrich.com
Substrate Buffer Component of the substrate solution (especially for AP)Provides the optimal pH environment for enzymatic reactions, ensuring accurate signal generation. thermofisher.com

Maintenance of Cellular Homeostasis and Optimal Growth Conditions in Cell Culture Media

The maintenance of a stable pH is a critical factor for the successful in vitro cultivation of cells. ebm-journal.org this compound is utilized as a buffering component in cell culture media to ensure a constant pH, which is essential for cellular homeostasis and optimal growth. sigmaaldrich.comhbdsbio.com While traditional cell culture media often rely on a bicarbonate-carbon dioxide (CO2) buffering system, this requires a controlled CO2 atmosphere. ebm-journal.org Tris-based buffers offer a valuable alternative or supplement, providing robust pH control, especially in closed systems or when a CO2 incubator is not used. ebm-journal.org

Research has shown that Tris is relatively non-toxic to cultured cells, such as human skin fibroblasts, at appropriate concentrations. ebm-journal.orghbdsbio.com It helps to maintain the pH of the culture medium for extended periods, which is crucial for long-term experiments and for preventing monolayer detachment due to a drop in pH. ebm-journal.org The buffering capacity of Tris within the physiological pH range of 7.2 to 9.0 helps to counteract the metabolic byproducts of cells, which are often acidic and can alter the growth environment. itwreagents.comdcfinechemicals.com

Studies have demonstrated that media supplemented with Tris, often in conjunction with a lower concentration of sodium bicarbonate, can support good cell growth and attachment. ebm-journal.org For instance, a medium containing approximately 25 mM Tris and 7 mM bicarbonate has been successfully used for routine feeding of cell cultures. ebm-journal.org The intracellular pH (pHi) is also influenced by the extracellular buffering system. The use of Tris (often referred to as THAM in medical contexts) has been shown to cause an intracellular alkalization, an effect that is modulated by the concentration of other non-bicarbonate buffers in the extracellular medium. nih.gov This ability to maintain both extracellular and, consequently, intracellular pH contributes significantly to creating optimal conditions for cell proliferation and viability. sigmaaldrich.comhbdsbio.com

Table 2: Research Findings on Tris in Cell Culture

Research FocusKey FindingsReference
Toxicity and Growth Tris exhibits low toxicity to cultured human skin fibroblasts and, in combination with bicarbonate, supports good cell growth. ebm-journal.org
pH Control in Long-Term Culture Periodic addition of Tris-HCl buffer (up to 70 mM) effectively controlled the pH of confluent monolayers for up to 5 weeks, preventing cell sheet detachment. ebm-journal.org
Intracellular pH Regulation Tris(hydroxymethyl)aminomethane (THAM) induces intracellular alkalization, with the effect being more pronounced at lower concentrations of other extracellular non-bicarbonate buffers. nih.gov
General Application Tris buffer is used as a component in cell culture media to provide a stable growth environment for cells. hbdsbio.com hbdsbio.comhbdsbio.com

Structural and Biophysical Investigations Involving Tris Hydroxymethyl Aminomethane Sulfate

Contributions to Protein Crystallography and Macromolecular Structural Determination

Tris(hydroxymethyl)aminomethane, often as a component in buffer systems like Tris-HCl or in conjunction with sulfate (B86663) ions, is a fundamental tool in the field of protein crystallography. spectrumchemical.comchemicalbook.com Its primary role is to maintain a stable pH within a range (typically 7.0-9.0) that is conducive to the physiological environment of most proteins, which is a critical factor for successful crystallization. davidson.eduamerigoscientific.com The stability and solubility of proteins are often pH-dependent, and buffers like Tris are essential for preventing denaturation and promoting the formation of well-ordered crystals. davidson.eduhbdsbio.com

The process of protein crystallization involves a meticulous search for conditions that induce the slow precipitation of a purified protein from an aqueous solution, allowing individual molecules to align into a highly ordered crystal lattice. davidson.edu Tris(hydroxymethyl)aminomethane is frequently used as the buffering agent in crystallization screening trials to maintain a constant pH, which is a crucial variable as different pH values can lead to different crystal packing arrangements or prevent crystallization altogether. davidson.edu It is often used in combination with various precipitants, such as ammonium (B1175870) sulfate or polyethylene (B3416737) glycol, which reduce the protein's solubility to drive crystal formation. davidson.edu

The optimization of crystallization conditions often involves fine-tuning the concentrations of the buffer, precipitant, and the protein itself. nih.gov Tris buffer's effectiveness in a physiologically relevant pH range makes it a staple in initial screening kits and subsequent optimization experiments. amerigoscientific.comnih.gov For instance, in studies of β-lactoglobulin variants, high-quality crystals for X-ray diffraction were obtained using a solution containing 2.2–2.4 M ammonium sulfate in 0.5 M Tris buffer at pH 8.5. nih.gov By providing a stable chemical environment, Tris helps control the delicate process of nucleation and crystal growth, which is essential for obtaining crystals large enough and of sufficient quality for structural determination. researchgate.net

The choice of buffer can extend beyond simply maintaining pH; it can actively influence the final structure of the crystallized protein and its arrangement within the crystal lattice. Tris(hydroxymethyl)aminomethane has been observed to induce specific conformational changes and affect crystal packing. A notable example is the study of porcine pancreatic elastase (PPE), which was crystallized in a sulfate-free medium containing 50 mM Tris-HCl at pH 7.0. nih.govnih.gov

The resulting crystal structure, determined at 1.5 Å resolution, revealed a unique conformation in four loop regions of the protein when compared to typical PPE structures crystallized with sulfate ions. nih.govnih.gov A Tris molecule was found bound to the S4 and S5 subsites of the enzyme, a position occupied by an adjacent molecule in the more common crystal form. nih.gov This binding played a significant role in distorting this region, which in turn likely induced conformational changes in the other three regions. nih.govnih.gov This structural alteration was correlated with a contraction of the crystal lattice along the a and c axes compared to the typical crystal form. nih.gov

Table 1: Unit-Cell Parameter Comparison for Porcine Pancreatic Elastase (PPE)

Crystal Forma (Å)b (Å)c (Å)Reference
Typical Form (with sulfate)49.9157.8274.27 nih.gov
NaCl/Tris Form48.5257.8873.80 nih.gov

This case demonstrates that buffer components like Tris are not always inert spectators in the crystallization process but can be active participants that interact with the macromolecule and influence its final determined structure. nih.gov

Tris-based buffers are widely employed in studies aimed at understanding how proteins interact with ligands, such as drugs, substrates, or other small molecules. nih.govnih.gov These studies often rely on co-crystallization, where the protein is crystallized in the presence of the ligand, or on soaking crystals in a ligand-containing solution. In both scenarios, a stable buffer system is paramount.

For example, the investigation of ligand binding to the TetR/AcrR-like regulator SCO3201 from Streptomyces coelicolor utilized Tris/HCl buffer in crystallization experiments. nih.gov Ligand-free crystals were grown from a solution containing 0.1 M Tris/HCl at pH 8.5, while a different crystal form containing an unidentified ligand was obtained from a reservoir solution with 0.1 M Tris/HCl at pH 5.0. nih.gov Similarly, studies on β-lactoglobulin mutants designed to bind the tricyclic drug desipramine (B1205290) used 0.5 M Tris buffer at pH 8.5 in crystallization screens. nih.gov The crystal structures revealed that the protein could bind the drug not only in the expected internal cavity but also at the dimer interface and the entrance to the binding pocket, highlighting the existence of alternative binding sites. nih.gov In one instance, analysis suggested that a ligand molecule was bound after the protein had already entered the crystalline state, a process facilitated by the stable buffered environment. nih.gov

The advent of high-throughput structural biology has led to the widespread use of automated robotics for setting up crystallization experiments. nih.gov While these systems increase reproducibility and allow for miniaturization, they also introduce the risk of cross-contamination, particularly from protein samples or cleaning agents. nih.govresearchgate.net Proteases, which can degrade protein samples, are a common component of enzyme-based cleaning solutions like Zymit. nih.govnih.gov

To mitigate this, specific cleaning protocols have been developed. One such protocol involves a multi-step wash cycle for the non-disposable components of the robot. nih.gov An initial wash with a 2% Zymit solution is followed by a neutralizing wash. nih.gov This second step often uses a solution of a metal chelator like ethylenediaminetetraacetate (B1237979) (EDTA) dissolved in 20 mM Tris buffer (pH 8.0) to inactivate the metalloproteases in the cleaning agent. nih.govresearchgate.net However, studies have shown that this step alone may be insufficient to completely block protease activity. nih.govnih.gov Therefore, a crucial final step is a wash with a strong base, such as at least 0.1 M sodium hydroxide (B78521) (NaOH), to ensure the complete inactivation and removal of any residual protease activity. nih.govresearchgate.netnih.gov The inclusion of Tris buffer in the intermediate step is designed to help neutralize the system and prepare it for the final, more rigorous cleaning phase.

Spectroscopic Characterization and Molecular Interaction Analysis

Spectroscopic techniques are vital for elucidating the molecular structure and interactions of chemical compounds. Vibrational spectroscopy, in particular, provides a detailed fingerprint of a molecule's bonding and conformation.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been applied to study the structure of Tris(hydroxymethyl)aminomethane sulfate. core.ac.ukresearchgate.net These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, the strength of its chemical bonds, and intermolecular interactions like hydrogen bonding. mt.comamericanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by molecules at frequencies corresponding to their fundamental vibrations, and it is particularly sensitive to functional groups with strong dipoles. mt.com Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information and is effective for studying symmetric vibrations and bonds within a crystal lattice. mt.comspectroscopyonline.com

Table 2: Selected Vibrational Frequencies for this compound ((TRISH)₂SO₄)

The following table presents a selection of characteristic vibrational bands observed in the IR and Raman spectra, which are instrumental in the structural analysis of the compound. Data derived from published research. core.ac.ukresearchgate.netresearchgate.net

Frequency (cm⁻¹)TechniqueAssignment/Interpretation
~3300-3500IR/RamanO-H and N-H stretching vibrations, indicative of extensive hydrogen bonding.
~2900-3000IR/RamanC-H stretching vibrations of the hydroxymethyl groups.
~1651RamanSignal associated with the protein backbone (Amide I), useful for distinguishing from buffer signals in mixed samples. researchgate.net
~1100IR/RamanStrong bands associated with the S-O stretching vibrations of the sulfate (SO₄²⁻) ion.
~570RamanRepresents a pure Tris-SO₄ signal, used for quantitative analysis in mixed solutions. researchgate.net

Utilization of UV-Vis Spectroscopy in the Study of Charge Transfer Complexes

UV-Vis spectroscopy is a valuable tool for detecting and characterizing the formation of charge transfer (CT) complexes, which involve an electron transfer from a donor to an acceptor molecule. The formation of such a complex between an electron donor, like Tris(hydroxymethyl)aminomethane, and an electron acceptor results in the appearance of a new, distinct absorption band in the visible region of the spectrum, which is absent in the spectra of the individual components. yu.edu.jolibretexts.org This technique allows for the confirmation of complex formation, determination of its stoichiometry, and calculation of its formation constant (KCT) and molar extinction coefficient (εCT). nih.gov

A study on the interaction between Tris(hydroxymethyl)aminomethane (Tris) as an electron donor and the π-acceptors Picric acid (PA) and Chloroanilic acid (CA) demonstrated the formation of solid charge transfer complexes. yu.edu.jo The UV-Vis absorption spectra of these complexes were recorded in methanol (B129727). The reaction of Tris with PA yielded a complex with a shoulder at 390 nm, while the complex with CA showed a wide band at 525 nm. yu.edu.jo These new absorption bands confirmed the formation of the CT complexes.

The stoichiometry of these complexes was determined using the photometric titration method, which involves monitoring the absorbance at the CT band wavelength while varying the molar ratio of the donor and acceptor. The results indicated a 1:1 stoichiometry for the [(Tris)(PA)] complex and a 1:2 stoichiometry for the [(Tris)(CA)₂] complex. yu.edu.jo From this spectroscopic data, the formation constants and molar absorptivity coefficients were calculated, providing quantitative insight into the stability and electronic properties of these novel charge transfer complexes. yu.edu.jo

Table 1: Spectroscopic Data for Tris Charge Transfer (CT) Complexes

Acceptor Molecule Solvent CT Band (λmax) Complex Stoichiometry (Tris:Acceptor)
Picric acid (PA) Methanol 390 nm (shoulder) 1:1
Chloroanilic acid (CA) Methanol 525 nm (wide band) 1:2

Data sourced from a study on the synthesis and spectroscopic characterization of Tris charge transfer complexes. yu.edu.jo

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution and for studying intermolecular interactions. In the context of charge transfer complexes, ¹H NMR can provide direct evidence of complex formation and information on the nature of the electronic interaction between the donor and acceptor molecules. nih.gov Upon complexation, the chemical shifts of the protons on the donor and acceptor molecules are altered due to changes in their electronic environment.

For this compound, while ¹H NMR spectral data for the parent compound, Tris(hydroxymethyl)aminomethane, is available, detailed NMR studies specifically analyzing the conformation and interactions of the sulfate salt are not widely published. nih.govchemicalbook.com However, the principles of NMR analysis can be applied. A ¹H NMR study of a charge transfer complex involves comparing the spectrum of the complex with the spectra of the free donor and acceptor molecules. nih.gov A downfield or upfield shift in the proton signals of the Tris moiety upon forming a complex would indicate the specific sites involved in the charge transfer interaction. For instance, a study of a complex between O-phenylenediamine (OPD) and DDQ showed a distinct shift in the signal for the -NH₂ group protons, identifying its role in the complex formation. nih.gov Similarly, for this compound, changes in the chemical shifts of the aminomethyl and hydroxymethyl protons would reveal their involvement in any binding or conformational changes.

Spectroscopic Probes for Characterizing Protein-Ligand and Other Biomolecular Interactions

The Tris(hydroxymethyl)aminomethane scaffold is integral to the design of specialized spectroscopic probes and detergents used to characterize complex biomolecular systems, particularly membrane proteins. These proteins are notoriously difficult to study due to their hydrophobic nature, requiring detergents to extract them from the cell membrane and maintain their stability and function. nih.gov

Researchers have synthesized novel Tris(hydroxymethyl)aminomethane linker-bearing triazine-based triglucosides (TTGs) to serve as detergents for membrane protein research. nih.gov In these molecules, the Tris core acts as a hydrophilic linker connecting a hydrophobic triazine group (with attached alkyl chains) to three glucose units. The stability of various membrane proteins, including the β₂ adrenergic receptor (β₂AR) and the μ-opioid receptor (MOR), when encapsulated in these TTG detergents was assessed using fluorescence spectroscopy. The findings showed that these Tris-based detergents offered favorable stability for the proteins compared to commonly used detergents like DDM and LMNG. nih.gov

Furthermore, studies using fluorescence and Raman spectroscopy have investigated the direct interactions between Tris buffer and globular proteins like Bovine Serum Albumin (BSA). researchgate.netrsc.org The results from these spectroscopic techniques indicated that Tris buffer has a stabilizing effect on the structure of BSA molecules, likely through hydrogen bonding interactions between the amine and hydroxyl groups of Tris and the protein's peptide backbone. researchgate.netrsc.org

Advanced Biophysical Techniques for Quantifying Molecular Interactions

Dynamic Light Scattering (DLS) for Analysis of Macromolecular Hydrodynamic Size and Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution, or hydrodynamic size, of macromolecules and particles in solution. It is particularly useful for assessing the aggregation state and stability of proteins under various conditions.

The influence of Tris buffer on protein stability has been investigated using DLS. In a study examining the interactions between Tris buffer and Bovine Serum Albumin (BSA), DLS measurements were employed to monitor the state of the protein. The results provided evidence that the presence of Tris buffer stabilized the BSA molecules, helping to prevent aggregation and maintain their native structural integrity in solution. researchgate.netrsc.org This stabilizing effect is a critical consideration in the preparation of protein solutions for structural and functional studies, where maintaining a monodisperse and stable sample is essential.

Application of Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) are label-free, surface-sensitive techniques that allow for the real-time monitoring and quantification of biomolecular interactions and binding kinetics. SPR measures changes in the refractive index at a sensor surface as molecules bind and dissociate, while QCM detects changes in mass on the surface of an oscillating quartz crystal. nih.govyoutube.com

A significant study demonstrated a specific, direct interaction between Tris(hydroxymethyl)aminomethane and the protein lysozyme (B549824) using both QCM and SPR. nih.gov This interaction was first identified through a rapid screen using a QCM biosensor and subsequently observed in an SPR system. Further quantitative analysis using high-performance affinity chromatography confirmed the specific binding and determined the apparent dissociation constant (K(D)). Molecular docking simulations suggested that the interaction is stabilized by hydrogen bonds between the three hydroxyl groups of the Tris molecule and amino acid residues (Asp52, Glu35, and Ala107) in the lysozyme binding cleft. nih.gov This finding highlights the importance of buffer choice in binding studies, as the buffer component itself can be an active ligand.

Table 2: Binding Affinity Data for Tris-Lysozyme Interaction

Method Parameter Value
High-Performance Affinity Chromatography (HPAC) Apparent Dissociation Constant (K(D)) 6.7 x 10⁻⁵ M
Molecular Docking Estimated Binding Free Energy (ΔG) -6.34 kcal mol⁻¹
Molecular Docking Calculated Dissociation Constant (K(D)) 2.3 x 10⁻⁵ M

Data from a study on the specific interaction between Tris and lysozyme. nih.gov

Refractometry in Biomolecular Solutions and Solvent System Characterization

Refractometry, the measurement of the refractive index of a substance, is a fundamental principle underlying several advanced biophysical techniques, most notably Surface Plasmon Resonance (SPR). The SPR signal is directly proportional to the change in the refractive index of the medium within an evanescent field near the sensor surface. youtube.com

When biomolecules bind to a ligand immobilized on the SPR sensor chip, the local concentration of mass at the surface increases, which in turn alters the refractive index. This change is detected in real-time as an increase in the SPR response signal. Conversely, the dissociation of molecules leads to a decrease in the refractive index and the corresponding signal. youtube.com

The study that identified the direct binding of Tris to lysozyme via SPR provides a clear example of refractometry in action. nih.gov The binding of Tris molecules from the buffer solution to the immobilized lysozyme on the sensor chip caused a measurable change in the refractive index, generating a binding signal that allowed for the characterization of the interaction. Therefore, any SPR-based kinetic analysis is fundamentally an application of refractometry for the characterization of biomolecular solutions and their interactions.

Molecular Docking and Computational Modeling of Ligand-Protein Binding

Computational methods, particularly molecular docking and molecular dynamics simulations, have become instrumental in elucidating the interactions between small molecules and proteins at an atomic level. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, a significant body of work has explored the binding of the Tris(hydroxymethyl)aminomethane (Tris) molecule itself to various proteins. In these computational models, Tris is often studied as a ligand to understand its stabilizing or inhibitory effects. The principles governing its interactions are broadly applicable, as the focus is typically on the Tris molecule's direct engagement with the protein's binding sites.

Detailed Research Findings

Interaction with Lysozyme:

A notable study investigated the specific interaction between Tris and lysozyme, revealing that Tris is not always an inert buffer component and can actively bind to proteins. nih.gov Molecular docking was employed to understand the binding mode of Tris to lysozyme. The computational results correlated well with experimental data obtained from techniques like quartz crystal microbalance and high-performance affinity chromatography. nih.gov

The key findings from the molecular docking analysis include:

Binding Affinity: The estimated binding free energy for the Tris-lysozyme complex was -6.34 kcal/mol, which corresponds to a dissociation constant (K D ) of 2.3 x 10 -5 M. nih.gov This calculated affinity was in good agreement with the experimentally determined K D of 6.7 x 10 -5 M. nih.gov

Binding Site and Interactions: The docking model indicated that the three hydroxyl groups of the Tris molecule form crucial hydrogen bonds with amino acid residues in the active site of lysozyme, specifically with the side chains of Asp52 and Glu35, and the main chain of Ala107. nih.gov

Table 1: Molecular Docking Parameters for Tris and Lysozyme Interaction

Parameter Value Source
Binding Free Energy (kcal/mol) -6.34 nih.gov
Calculated Dissociation Constant (K D ) 2.3 x 10 -5 M nih.gov
Experimental Dissociation Constant (K D ) 6.7 x 10 -5 M nih.gov
Interacting Residues
Aspartic Acid (Asp) 52 nih.gov
Glutamic Acid (Glu) 35 nih.gov

Interaction with Human Growth Hormone (hGH):

Another significant investigation focused on the role of Tris in enhancing the stability of human growth hormone (hGH). celljournal.orgcelljournal.orgrsc.org Molecular docking was utilized to explore the potential binding of Tris to hGH and to identify the key intermolecular interactions. celljournal.orgcelljournal.orgrsc.org

The computational study revealed:

Binding Affinity: The lowest docked energy for the Tris-hGH interaction was found to be -6.22 kcal/mol, indicating a favorable binding affinity. celljournal.org

Binding Site and Interactions: The modeling suggested that Tris binds to a pocket on the surface of hGH. The interactions were primarily hydrogen bonds involving several amino acid residues. celljournal.orgcelljournal.orgrsc.org

Table 2: Molecular Docking Results for Tris and Human Growth Hormone (hGH) Interaction

Parameter Value Source
Lowest Docked Energy (kcal/mol) -6.22 celljournal.org
Interacting Residues
Proline (Pro) 89 celljournal.org
Glutamic Acid (Glu) 88 celljournal.org
Aspartic Acid (Asp) 147 celljournal.org
Leucine (Leu) 93 celljournal.org

Interaction with the p53 Core Domain:

Molecular dynamics simulations have also been used to study the binding of the protonated form of Tris (TRSH + ) to the surface of the core domain of the tumor suppressor protein p53. celljournal.org These simulations provided insights into the energetic and structural consequences of this interaction.

Key findings from this computational study include:

Binding Free Enthalpy: Thermodynamic integration calculations estimated the free enthalpy of binding to be between -49 and -54 kJ/mol, depending on the force field used. celljournal.org

Protein Stability: The molecular dynamics simulations indicated that the binding of the Tris molecule contributes to the stability of the p53 protein. celljournal.org

These studies collectively highlight that Tris(hydroxymethyl)aminomethane is not merely a passive buffer component but can actively and specifically interact with proteins. The detailed insights from molecular docking and computational modeling are crucial for understanding these interactions, which have implications for protein stability, function, and the interpretation of biochemical and structural studies conducted in Tris-based buffers.

Advanced Synthesis and Chemical Applications of Tris Hydroxymethyl Aminomethane Sulfate

Synthetic Methodologies and Chemical Precursors

Tris(hydroxymethyl)aminomethane sulfate (B86663), a compound of significant interest in various chemical applications, is synthesized from its precursor, Tris(hydroxymethyl)aminomethane (also known as TRIS or Trometamol). The synthesis of the precursor itself is a well-established industrial process, which is then followed by the formation of the sulfate salt.

Industrial Synthesis Pathways and Process Optimization

The industrial production of Tris(hydroxymethyl)aminomethane is primarily achieved through a two-step process involving the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by the hydrogenation of the resulting nitro compound. nih.govchemicalbook.com

The initial step is a base-catalyzed condensation reaction, specifically a series of Henry reactions. chemicalbook.com In this process, nitromethane reacts with three equivalents of formaldehyde in the presence of a basic catalyst. chemicalbook.comgoogle.com Common catalysts for this reaction include alkali metal hydroxides or carbonates, such as calcium hydroxide (B78521). oriprobe.com The reaction is typically carried out in an aqueous or alcoholic medium. One described method involves reacting nitromethane and formaldehyde at a molar ratio of approximately 1:3.2, using calcium hydroxide as the catalyst at a pH of 9 and a temperature of 30°C for 4 hours, which has been reported to yield up to 91.3% of the intermediate, Tris(hydroxymethyl)nitromethane ((HOCH₂)₃CNO₂). oriprobe.com

Process optimization for this condensation step focuses on controlling reaction parameters such as temperature, pH, and reaction time to maximize the yield and purity of the nitroalcohol intermediate. For instance, a patented process describes the reaction of nitromethane and formaldehyde (in the form of paraformaldehyde) in a methanol (B129727) medium containing a small amount of methylene (B1212753) chloride, with a solid base catalyst like sodium or potassium, at a temperature below 50°C for 3 to 36 hours. google.com

The second step is the hydrogenation of the Tris(hydroxymethyl)nitromethane intermediate to yield Tris(hydroxymethyl)aminomethane. chemicalbook.com This reduction is typically performed using a catalyst such as Raney nickel under hydrogen pressure. google.com The reaction conditions for the hydrogenation, including pressure, temperature, and catalyst loading, are critical for achieving high conversion and purity of the final product. A specific example from a patent details the catalytic hydrogenation on Raney nickel at a hydrogen pressure of 30 to 60 bars and a temperature between 40 and 47°C. google.com After the reaction, the catalyst is filtered off, and the Tris(hydroxymethyl)aminomethane is isolated by crystallization from the reaction medium, often with molar yields reported to be around 62% and purities exceeding 99.5%. google.com

The synthesis of Tris(hydroxymethyl)aminomethane sulfate is then accomplished by reacting the Tris base with sulfuric acid. A specific method involves dissolving Tris(hydroxymethyl)aminomethane in water and bubbling sulfur dioxide through the solution at 0°C until the pH drops below 1.0. The resulting solution with the precipitate is then allowed to evaporate at room temperature to yield the crystalline this compound with a reported yield of 97.9%. core.ac.uk The product is a white crystalline solid. core.ac.uk

Table 1: Industrial Synthesis Parameters for Tris(hydroxymethyl)aminomethane

ParameterValue/ConditionSource
Condensation Reactants Nitromethane, Formaldehyde chemicalbook.com
Molar Ratio (Nitromethane:Formaldehyde)~1:3 to 1:3.2 google.comoriprobe.com
Condensation Catalyst Calcium hydroxide, Sodium/Potassium google.comoriprobe.com
Condensation Solvent Water, Methanol with Methylene Chloride google.comoriprobe.com
Condensation Temperature < 50°C google.com
Condensation pH ~9 oriprobe.com
Hydrogenation Intermediate Tris(hydroxymethyl)nitromethane chemicalbook.com
Hydrogenation Catalyst Raney Nickel google.com
Hydrogenation Pressure 30-60 bar google.com
Hydrogenation Temperature 40-47°C google.com
Sulfate Salt Formation Reaction with SO₂ in water core.ac.uk

Derivatization Reactions and Elaboration of Functional Group Chemistry

The chemical reactivity of this compound is dictated by its functional groups: three hydroxyl (-OH) groups and a primary amino (-NH₂) group, which is protonated in the sulfate salt form. These functional groups allow for a variety of derivatization reactions.

The primary amine group can undergo reactions typical of amines, such as condensation with aldehydes. wikipedia.org The hydroxyl groups can be targeted for various modifications. For instance, Tris(hydroxymethyl)aminomethane has been utilized as a linker in the synthesis of triazine-based triglucosides designed for the solubilization and stabilization of membrane proteins. nih.gov In this application, the Tris moiety is attached to a dialkylated triazine scaffold via its amino group, leaving the three hydroxyl groups available for subsequent glycosylation. nih.gov This demonstrates the selective reactivity of the amine group, allowing for the further functionalization of the hydroxyl groups.

Furthermore, the Tris molecule can act as a ligand, forming complexes with various metal ions. researchgate.netjournalskuwait.org Under basic conditions (pH ~8.5), the Tris molecule can be deprotonated to form a chelate with metal ions such as Ba(II), Ca(II), Sr(II), and Mg(II). researchgate.netjournalskuwait.org This indicates that one of the hydroxyl groups can be deprotonated to participate in coordination, showcasing the versatility of its functional group chemistry.

The compound can also serve as a reducing agent in certain contexts. For example, Tris(hydroxymethyl)aminomethane has been used in a biocompatible method for the synthesis of gold nanoparticles from chloroauric acid in an alkaline aqueous solution. nih.gov

Role in Organic Catalysis and Reaction Mechanisms

Tris(hydroxymethyl)aminomethane and its salts have emerged as effective and environmentally benign organocatalysts in several organic transformations. Their catalytic activity is often attributed to their basic nature and the presence of multiple hydrogen-bonding donor and acceptor sites.

Organocatalytic Applications in Multicomponent Reaction Synthesis

While specific examples for the sulfate salt are not extensively detailed, the parent compound, Tris(hydroxymethyl)aminomethane, has been shown to be an efficient organocatalyst in multicomponent reactions. One notable application is in the diversity-oriented synthesis of spirochromenes through a one-pot, three-component reaction between isatins, malononitrile (B47326), and enolizable C-H acids such as dimedone or 4-hydroxycoumarin. The biodegradability and low cost of this catalyst make it an attractive option for such syntheses.

The proposed mechanism for these reactions involves the basic amine group of Tris activating the C-H acid, facilitating its addition to the intermediate formed from the reaction of isatin (B1672199) and malononitrile. The hydroxyl groups of the catalyst can also play a role in stabilizing reaction intermediates through hydrogen bonding.

Catalytic Activity in Nucleophilic Phosphonylation and Other Organic Transformations

Tris(hydroxymethyl)aminomethane has demonstrated catalytic activity in nucleophilic phosphonylation reactions. It has been reported as a highly efficient and recyclable organobase catalyst for the nucleophilic phosphonylation of benzylidene malononitrile under solvent-free conditions. This methodology is highlighted for its eco-friendliness, economic viability, and simple work-up procedure.

The catalytic mechanism likely involves the basic amine of the Tris molecule deprotonating the phosphonate (B1237965) nucleophile, thereby increasing its nucleophilicity and facilitating its addition to the electrophilic double bond of the benzylidene malononitrile. The ability of the catalyst to be reused multiple times without significant loss of activity underscores its stability and practical utility.

Synthesis and Characterization of Tris(hydroxymethyl)methyl Ammonium (B1175870) Salts

Tris(hydroxymethyl)methyl ammonium salts are quaternary ammonium derivatives of Tris(hydroxymethyl)aminomethane. These compounds feature a nitrogen atom bonded to the three hydroxymethyl groups, a methyl group, and an associated anion.

Coordination Chemistry and Metal Complexation

Tris(hydroxymethyl)aminomethane, while widely recognized for its buffering capacity, also possesses significant capabilities as a chelating agent. Its structure, featuring a primary amine and three hydroxyl groups, allows it to form stable complexes with a variety of metal ions. wikipedia.org This section explores the synthesis and structural properties of these metal complexes and the subsequent impact of this complexation on biological systems.

Synthesis and Structural Characterization of Metal Complexes with Tris(hydroxymethyl)aminomethane

The synthesis of metal complexes with Tris(hydroxymethyl)aminomethane (THAM or Tris) typically involves the reaction of Tris with a corresponding metal salt in a suitable solvent system. The stoichiometry of the reactants, pH, and temperature are critical parameters that dictate the composition and structure of the final product.

New coordination compounds have been synthesized by reacting Tris with carboxylate salts of copper(II), cobalt(II), nickel(II), and zinc(II). colab.ws These reactions yield analogues of hydrometallatranes, which have been characterized using methods such as FT-IR spectroscopy, mass spectrometry, and elemental analysis. colab.ws For instance, the crystal structure of a complex formed between Tris and Cu(II) cinnamate (B1238496) was determined using X-ray diffraction. colab.ws

Similarly, research has been conducted on the complexation of Tris with Group IIA metals. Four new complexes with barium(II), calcium(II), strontium(II), and magnesium(II) were prepared by reacting the metal ions with Tris in a 1:2 metal-to-ligand molar ratio in a methanol-water solvent at 65°C and a pH of approximately 8.5. journalskuwait.orgresearchgate.netjournalskuwait.org Under these conditions, the Tris molecule deprotonates to act as a chelate. researchgate.netjournalskuwait.org Characterization using techniques such as elemental analysis, IR, Raman, UV-visible, and ¹H NMR spectroscopy revealed the structures of these complexes. journalskuwait.orgjournalskuwait.org The results indicated an octahedral geometry for all the synthesized Group IIA metal complexes. journalskuwait.orgjournalskuwait.org

The interaction between Tris and various divalent metal ions, including Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺, has been studied in aqueous solutions using potentiometry and spectrophotometry. researchgate.net These studies confirmed the formation of M(Tris)²⁺ complexes. researchgate.net With copper(II) and nickel(II), the initially formed complexes can undergo further dissociation at increased pH, leading to the formation of polynuclear chelates where alcoholate groups are likely involved in the coordination. researchgate.net

A re-investigation of the Copper(II)-Tris system using potentiometry, UV-vis, ESI-MS, and EPR spectroscopy across a wide range of concentrations revealed that the maximum stoichiometry of Tris to Cu(II) is 2:1. nih.govacs.org At neutral pH, this system forms dimeric complexes. nih.govacs.org

Below is a summary of characterized Tris-metal complexes.

Metal IonGeneral CompositionProposed Geometry
Barium(II) [Ba(Tris)₂(H₂O)₂]Octahedral journalskuwait.orgjournalskuwait.org
Calcium(II) [Ca(Tris)₂(H₂O)₂]·2H₂OOctahedral journalskuwait.orgjournalskuwait.org
Strontium(II) [Sr(Tris)₂(H₂O)₂]Octahedral journalskuwait.orgjournalskuwait.org
Magnesium(II) [Mg(Tris)₂(H₂O)₂]·4H₂OOctahedral journalskuwait.orgjournalskuwait.org
Copper(II) Varies (monomeric and dimeric forms)Not specified in detail
Cobalt(II) Not specifiedNot specified in detail
Nickel(II) Not specifiedNot specified in detail
Zinc(II) Not specifiedNot specified in detail

Implications of Complexation on Biological Systems and Metal-Dependent Processes

The ability of Tris to chelate metal ions has significant consequences in biological and biochemical contexts, primarily because it is often used as a buffer in high concentrations. nih.govacs.org This complexation can interfere with metal-dependent cellular and enzymatic processes.

The interaction between Tris and metal ions can alter the availability of these ions for biomolecules. nih.gov For example, the affinity of Tris for Cu(II) ions is substantial, which can affect studies involving copper-dependent proteins or processes. nih.govacs.org The apparent affinity of Tris buffer for Cu(II) at pH 7.4 varies significantly depending on the concentrations of both Tris and the copper ion. nih.govacs.org This sequestering of metal ions means that researchers must exercise caution when using Tris in systems containing metal ions, as the formation of Tris-metal complexes can be considerable. researchgate.net

The complexation can also directly influence enzymatic reactions. In studies of yeast alcohol dehydrogenase, Tris was found to affect the kinetic constants of the enzyme. nih.gov For the oxidation of alcohol, most kinetic constants increased with higher concentrations of Tris. nih.gov In the reverse reaction, the reduction of aldehydes, it was discovered that aldehydes like acetaldehyde (B116499) can form Schiff bases with Tris. nih.gov This Schiff base, rather than Tris itself, competes with the coenzyme NADH for binding to the free enzyme, thereby influencing the reaction kinetics. nih.gov

Furthermore, Tris has been observed to have effects on intracellular processes that are often metal-dependent. It has been shown to selectively inhibit the Golgi apparatus and the Golgi-endoplasmic reticulum-lysosomal (GERL) system in several cell types, including pancreatic B cells. nih.gov This inhibition affects insulin (B600854) biosynthesis and secretion. Specifically, Tris suppressed the conversion of proinsulin to insulin and inhibited glucose-induced insulin release, suggesting that the Golgi apparatus and GERL system, whose functions can be metal-dependent, are crucial for these processes in pancreatic B cells. nih.gov

Conversely, the interaction of Tris with biomolecules is not always inhibitory. Studies have shown that Tris buffer can have a stabilizing effect on proteins like Bovine Serum Albumin (BSA). researchgate.netrsc.org This stabilization is thought to occur through hydrogen bonding between the amine and hydroxyl groups of Tris and the peptide backbone of the protein. researchgate.net

The stability of Cu(II)-Tris complexes has been a subject of detailed investigation due to the prevalence of both copper and Tris in biological research.

ParameterValue/ObservationConditions
Maximum Stoichiometry 2:1 (Tris:Cu(II))Broad range of concentrations and ratios nih.govacs.org
Complex Form at Neutral pH Dimeric complexesNeutral pH nih.govacs.org
Apparent Affinity for Cu(II) (Competitivity Index) 4 x 10⁴ to 2 x 10⁶ M⁻¹pH 7.4; dependent on Tris and Cu(II) concentrations nih.govacs.org

Analytical Methodologies for Tris Hydroxymethyl Aminomethane Sulfate

Advanced Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are powerful tools for the separation and quantification of Tris(hydroxymethyl)aminomethane sulfate (B86663), particularly in complex mixtures. Due to the compound's polar nature and lack of a significant chromophore, specialized techniques are often required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the quantitation of Tris(hydroxymethyl)aminomethane (Tris). capes.gov.brmdpi.comrsc.org This approach is particularly valuable because Tris is a hydrophilic, basic compound that lacks chromophores or fluorophores, making it difficult to detect using standard reverse-phase liquid chromatography with ultraviolet (RPLC-UV) or fluorescence methods. capes.gov.brmdpi.comrsc.org The inherent selectivity and sensitivity of mass spectrometry, especially in multiple reaction monitoring (MRM) mode, allow for accurate measurement even in complex matrices like vaccine formulations. capes.gov.brmdpi.com

To overcome challenges with chromatographic retention on common C18 columns, a derivatization step is often employed. capes.gov.brmdpi.comnih.gov Reacting Tris with a reagent such as isobutyl chloroformate improves its retention characteristics and peak shape on the chromatographic column. capes.gov.brrsc.org An alternative approach is the use of hydrophilic interaction chromatography (HILIC), which is designed to retain polar compounds. researchgate.net

Validation studies for LC-MS/MS methods have demonstrated excellent performance for Tris quantitation. capes.gov.brmdpi.com These methods are validated according to Good Manufacturing Practice (GMP) guidelines, ensuring they are suitable for quality control in the pharmaceutical industry. capes.gov.brmdpi.comrsc.org The validation typically confirms the method's specificity, linearity, precision, accuracy, and robustness over a specified concentration range. capes.gov.brmdpi.com

Table 1: Example Validation Parameters for LC-MS/MS Quantitation of Tris This table is a representation of typical data found in validation studies. capes.gov.brmdpi.comrsc.org

ParameterTypical Result/FindingSignificance
Linearity (R²) > 0.999Indicates a strong correlation between detector response and compound concentration across the tested range. capes.gov.brmdpi.comrsc.org
Concentration Range 1.2–4.8 mg/mLDefines the range over which the method is confirmed to be accurate and precise. capes.gov.brmdpi.com
Accuracy (Recovery) > 92%Shows that the measured amount is very close to the true amount present in the sample. capes.gov.brmdpi.comrsc.org
Precision (%CV) < 6% (Intermediate Precision) < 12% (Repeatability)Demonstrates low variability in results, both within the same day and between different days, ensuring method reliability. capes.gov.brmdpi.comrsc.org
Specificity No interference from matrix componentsConfirms that the signal being measured is solely from Tris and not from other substances in the sample. capes.gov.brmdpi.com

High-Performance Affinity Chromatography (HPAC) is a powerful separation technique that relies on specific, reversible binding interactions between an analyte and a ligand immobilized on the chromatography stationary phase. helixchrom.com This method offers high selectivity for isolating target compounds from complex mixtures based on biological function or specific binding properties. helixchrom.com Common binding agents used in HPAC include antibodies, enzymes, and transport proteins. helixchrom.com

While HPAC is not typically used for the direct quantitation of a small, simple molecule like Tris(hydroxymethyl)aminomethane sulfate itself, the compound plays a critical role in studies that utilize affinity-based principles. Tris buffers are widely used in biochemical and molecular biology research precisely because of their interactions with biomolecules. researchgate.netnih.gov Research has shown that Tris can interact with the peptide backbone of proteins, an interaction that often leads to the stabilization of the protein's structure. researchgate.netnih.gov

Therefore, in the context of specific interaction studies, Tris is not the analyte being measured by HPAC, but rather a crucial component of the system that can influence the binding interactions under investigation. For example, when studying the affinity of a drug for a specific protein using HPAC, the choice of buffer, such as a Tris-based buffer, is critical as it can affect the protein's conformation and, consequently, its binding affinity. nih.gov The stabilizing effect of Tris on proteins is a key consideration in designing experiments for protein purification and interaction analysis. researchgate.netnih.gov

Potentiometric and Titrimetric Analysis for Buffer Characterization

Potentiometric and titrimetric methods are fundamental analytical techniques used for the characterization of this compound, particularly for determining its purity (assay) and confirming its buffer capacity. Tris is recognized as a suitable primary standard for the standardization of acid solutions in titrimetry.

The analysis is based on a neutralization reaction. Tris(hydroxymethyl)aminomethane is a weak base that reacts with a strong acid, such as hydrochloric acid (HCl), in a well-defined stoichiometric manner. hbdsbio.comyoutube.com In a typical procedure, a precisely weighed amount of Tris is dissolved in deionized water and then titrated with a standardized acid solution. hbdsbio.com

The progress of the titration is monitored by a pH sensor (electrode), and the data is plotted as a titration curve (pH versus titrant volume). hbdsbio.comyoutube.com The equivalence point, where the moles of acid added are equal to the initial moles of Tris, is identified as the inflection point of this curve. hbdsbio.com This allows for the precise calculation of the acid's concentration or the purity of the Tris standard. youtube.com The use of Tris-based buffers is also advantageous in other titrations, such as hardness analysis, as it can eliminate the shocking effect on pH electrodes that is sometimes observed with traditional ammonium (B1175870) hydroxide (B78521) buffers. helixchrom.comnih.gov

Table 2: Example of Potentiometric Titer Determination of HCl using Tris Data is representative of results obtained in standardization experiments. hbdsbio.com

Titration RunWeight of Tris (g)Volume of HCl (mL)Calculated Titer
10.0856.9751.003
20.0826.7640.999
30.0887.2510.999
40.0917.4990.998
50.0867.0711.001

Spectrophotometric Assays for Compound Detection and Purity Assessment

Spectrophotometric methods provide straightforward and rapid means for detecting Tris(hydroxymethyl)aminomethane and assessing the purity of its solutions. These assays are based on the principle that chemical compounds absorb light at specific wavelengths.

Since pure Tris itself does not have strong absorbance in the common UV range, one approach to purity assessment involves scanning the solution at wavelengths where common biological impurities, such as proteins and nucleic acids, absorb. For instance, absorbance measurements at 260 nm and 280 nm are used to detect potential contamination. A high-purity solution of Tris should exhibit very low absorbance at these wavelengths.

More specific spectrophotometric methods involve a chemical reaction that produces a colored or UV-absorbing product. One study describes a sensitive method where Tris reacts to form a green-colored product with absorption maxima at 422 nm and 640 nm, allowing for its quantification in the 0.1-1.0 μmole range. nih.gov Another innovative approach uses the reaction of Tris with hydroxyl radicals. This oxidation process converts Tris into a product that strongly absorbs UV light at 265 nm. This phenomenon allows the change in absorbance to be correlated with the extent of oxidation, effectively making Tris a UV-active dosimeter for hydroxyl radicals.

Table 3: Summary of Spectrophotometric Methods for Tris Analysis

MethodPrincipleWavelength(s)Application
Direct UV Scan Detection of common biological impurities.260 nm, 280 nm, 430 nmGeneral purity assessment of Tris solutions.
Colorimetric Reaction Chemical reaction produces a green-colored product.422 nm and 640 nmSensitive quantitative determination of Tris. nih.gov
Oxidative UV-Activation Oxidation by hydroxyl radicals forms a UV-absorbing product.265 nmDosimetry and indirect quantification based on reaction with radicals.

Environmental Research and Biotechnological Implementations of Tris Hydroxymethyl Aminomethane Sulfate

Applications in Wastewater Treatment and Contaminant Removal

Tris(hydroxymethyl)aminomethane and its salts, such as the sulfate (B86663) form, are employed in water and wastewater treatment primarily for their buffering capacity. chemimpex.com The compound's ability to maintain a stable pH is critical in various treatment stages. In industrial and municipal wastewater treatment, Tris(hydroxymethyl)aminomethane is used to adjust pH and control alkalinity. riverlandtrading.comhach.com This function is essential for optimizing the efficiency of treatment chemicals like flocculants and coagulants, which work best within specific pH ranges to remove contaminants. riverlandtrading.com By ensuring a stable pH environment, the compound aids in the effective removal of pollutants from water. chemimpex.com Its application spans multiple stages of water management, including primary, secondary, and tertiary treatment of wastewater, as well as in the protection of membrane systems. hach.com

Studies on Bioremediation and Biodegradation Potential in Environmental Systems

While historically considered a recalcitrant synthetic compound, recent research has revealed that Tris(hydroxymethyl)aminomethane (TRIS) is biodegradable. A significant discovery identified a complete bacterial degradation pathway for TRIS. oup.com Researchers isolated a Pseudomonas strain from sewage sludge capable of using TRIS as its sole source of carbon and nitrogen. oup.com Genome and transcriptome analyses identified two adjacent gene clusters on a conjugative plasmid that are responsible for this degradation. oup.com

The degradation process involves the oxidation of TRIS to 2-hydroxymethylserine, which is then converted into pyruvate, a central metabolite. oup.com The successful transfer of these gene clusters to other bacteria, such as Pseudomonas putida KT2440, conferred the ability to grow on TRIS, demonstrating that this metabolic pathway can be transmitted via horizontal gene transfer. oup.com Database searches indicate that this TRIS degradation pathway is now globally distributed, suggesting a recent evolution driven by the widespread use of the compound in engineered environments. oup.com Further studies support its biodegradability, with tests showing a high degree of dissolved organic carbon (DOC) removal over a 28-day period. carlroth.com

Table 1: Key Gene Clusters in Bacterial Degradation of TRIS

Gene ClusterEncoded ProteinsFunctionSource
Cluster I TRIS uptake protein, TRIS alcohol dehydrogenase, TRIS aldehyde dehydrogenaseCatalyzes the oxidation of TRIS to 2-hydroxymethylserine. oup.com
Cluster II Methylserine hydroxymethyltransferase (mSHMT), D-serine dehydratasePlausibly catalyzes the conversion of 2-hydroxymethylserine into pyruvate. oup.com

Development and Evaluation in Photoelectrochemical Biofuel Cell Technology

In the field of renewable energy, Tris(hydroxymethyl)aminomethane has been investigated within the context of photoelectrochemical biofuel cells (PEBFCs). researchgate.netslideshare.net Although commonly used as a buffer in these systems to maintain a stable pH, research has shown that TRIS is not an inert component. researchgate.net Studies have demonstrated that TRIS can be readily photo-oxidized on titania nanotube photoanodes. researchgate.netslideshare.net

This finding has a dual implication. On one hand, it presents a challenge for researchers who assume TRIS is a non-interfering buffer, as its oxidation can generate unintended background currents, potentially confounding experimental results. researchgate.netslideshare.net On the other hand, this reactivity means that the TRIS buffer itself can act as a fuel source. researchgate.net Researchers successfully constructed a PEBFC by combining a titania nanotube photoanode with an air-breathing enzymatic biocathode, using the TRIS buffer as the fuel to generate a significant current. researchgate.net This highlights both a potential application for TRIS as a fuel in such devices and underscores the need for caution when it is used as a buffer in photoelectrochemical research. researchgate.net

Table 2: Research Findings on TRIS in Photoelectrochemical Biofuel Cells

ComponentMaterial/CompoundObservationImplicationSource
Photoanode Titania NanotubesEfficiently photo-oxidizes TRIS.TRIS can act as a fuel source. researchgate.net
Buffer/Fuel Tris(hydroxymethyl)aminomethaneReadily photo-oxidized.Can generate background currents or be used as fuel. researchgate.netslideshare.net
Biocathode Air-breathing bilirubin (B190676) oxidase-basedCombined with photoanode to form a full PEBFC.Demonstrates the feasibility of using TRIS as a fuel in a complete cell. researchgate.net

Formulation of Adsorbent Materials for Environmental Control Applications

Tris(hydroxymethyl)aminomethane is utilized in the chemical modification of materials to create specialized adsorbents for environmental remediation. fuchigroup.comresearchgate.net One notable application is the development of a selective solid-phase extractant for the removal and determination of precious metals from water samples. researchgate.net

In a specific study, activated carbon was chemically modified with Tris(hydroxymethyl)aminomethane to create a material referred to as AC-TRIS. researchgate.net This modified adsorbent demonstrated a high selectivity for adsorbing Gold (Au(III)) ions from aqueous solutions. The research optimized several parameters to maximize the uptake of gold, including pH, concentration, and contact time. researchgate.net The results showed that the adsorption process followed a pseudo-second-order kinetic model, and the material exhibited a high adsorption capacity for Au(III). researchgate.net This methodology proves effective for concentrating trace amounts of valuable or toxic heavy metals from environmental samples for subsequent analysis or removal. researchgate.net

Table 3: Adsorption Characteristics of AC-TRIS for Gold (Au(III))

ParameterOptimal Value/ModelFindingSource
Optimal pH 1.0The sorbent shows maximum effectiveness in highly acidic conditions. researchgate.net
Maximum Static Adsorption Capacity 33.57 mg/gHigh capacity for binding Au(III) ions onto the adsorbent surface. researchgate.net
Kinetic Model Pseudo-second orderDescribes the rate at which gold ions are adsorbed onto the material. researchgate.net
Contact Time 1 hourThe time required to reach maximum adsorption at the optimal pH. researchgate.net

Applications in Industrial Biotechnology and Fermentation Processes

The buffering capability of Tris(hydroxymethyl)aminomethane is crucial in various industrial biotechnology and fermentation processes. riverlandtrading.com It is widely used as a buffering agent in bioprocessing applications, including the production of bio-based chemicals, enzymes, and pharmaceuticals from microbial cultures. riverlandtrading.com Maintaining a stable pH is vital for the optimal growth of microorganisms, the activity of enzymes, and the formation of the desired product in large-scale bioreactors. chemimpex.comriverlandtrading.com

Furthermore, the compound serves as a key component in downstream processing, such as in chromatography steps for biomolecule purification and in the final liquid formulation of biological products. sigmaaldrich.com In microbiology, it is used in culture media to support the growth of acid-sensitive organisms, particularly in mixed cultures where some strains may produce acidic byproducts. dcfinechemicals.com Its role in stabilizing pH and biomolecules makes it an essential reagent in protein purification, nucleic acid analysis, and other biotechnological procedures. riverlandtrading.comitwreagents.com

Q & A

Q. How should Tris(hydroxymethyl)aminomethane sulfate be incorporated into buffer systems for biochemical assays?

Tris(hydroxymethyl)aminomethane (Tris) is widely used as a buffering agent due to its pKa (~8.1 at 25°C), which is temperature-sensitive (pH decreases by ~0.03 units per °C). For sulfate-containing buffers, dissolve Tris in ultrapure water and adjust pH with sulfuric acid (H₂SO₄) instead of HCl to avoid chloride interference. Pre-cool solutions to the intended experimental temperature before pH calibration. Validate buffer stability under experimental conditions (e.g., prolonged storage, freeze-thaw cycles) using spectrophotometric pH checks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While Tris is not classified as acutely toxic, avoid inhalation of dust and direct skin/eye contact. Use nitrile gloves, lab coats, and safety goggles. For spills, collect solid material with non-reactive tools (e.g., polypropylene scoops) and dispose of as chemical waste. Note that Tris sulfate may release sulfur oxides upon thermal decomposition; ensure proper ventilation in heating applications .

Q. How does this compound function in SDS-PAGE electrophoresis?

Tris sulfate contributes to the discontinuous buffer system in SDS-PAGE. The stacking gel (pH ~6.8) uses Tris-HCl, while the resolving gel (pH ~8.8) and running buffer (Tris-glycine-SDS) rely on Tris sulfate for ion mobility and pH stability. The sulfate counterion enhances glycine’s conductivity, enabling sharp protein band separation. Ensure Tris purity (>99%) to prevent gel polymerization irregularities .

Advanced Research Questions

Q. How can this compound buffer conditions be optimized for protein-ligand interaction studies?

Tris buffers may interfere with metal-dependent interactions due to weak chelation. For studies involving divalent cations (e.g., Mg²⁺, Ca²⁺), use alternative buffers like HEPES or MOPS. If Tris is required, quantify free ion concentrations using atomic absorption spectroscopy and adjust sulfate levels to maintain ionic strength without precipitating cations. Validate interactions via isothermal titration calorimetry (ITC) in parallel buffer systems .

Q. What experimental artifacts arise from this compound in cytotoxicity assays, and how can they be mitigated?

Tris can react with aldehydes (e.g., formaldehyde) in cell fixation steps, forming Schiff bases that alter protein epitopes. In sulforhodamine B (SRB) assays, ensure fixation with trichloroacetic acid precedes Tris-based staining to avoid dye-pH interactions. For live-cell assays, substitute Tris with bicarbonate buffers to maintain physiological CO₂ levels .

Q. How do conflicting reports on this compound’s antioxidant properties in exopolysaccharide studies align?

Discrepancies arise from Tris’s dual role as a buffer and weak radical scavenger. In ABTS⁺•/DPPH assays, Tris may reduce radical stability at high concentrations (>50 mM), leading to false-positive antioxidant activity. Control experiments should include Tris-free blanks and validate results with alternative buffers (e.g., phosphate). Use electron paramagnetic resonance (EPR) to directly quantify radical quenching .

Q. What methodologies validate the stability of this compound in long-term enzymatic studies?

Tris buffers are prone to microbial contamination and pH drift over weeks. Add 0.02% sodium azide for storage and monitor pH weekly. For temperature-sensitive enzymes, use deuterated Tris (d-Tris) in NMR studies to avoid proton interference. Long-term stability can be assessed via LC-MS to detect decomposition products like formaldehyde and ammonium sulfate .

Methodological Notes

  • Buffer Preparation : Always degas Tris sulfate solutions to prevent oxygen-induced oxidation of sensitive reagents.
  • Electrophoresis : For high-resolution separations, pre-run gels for 30 minutes to equilibrate ion gradients .
  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. dynamic light scattering) when Tris interactions are suspected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.